molecular formula C19H17N3O2S B13377148 N-[[(6-methyl-2-pyridinyl)imino](phenyl)methyl]benzenesulfonamide

N-[[(6-methyl-2-pyridinyl)imino](phenyl)methyl]benzenesulfonamide

Cat. No.: B13377148
M. Wt: 351.4 g/mol
InChI Key: NPIPMSWNTCCXSB-UHFFFAOYSA-N
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Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

N'-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)benzenecarboximidamide

InChI

InChI=1S/C19H17N3O2S/c1-15-9-8-14-18(20-15)21-19(16-10-4-2-5-11-16)22-25(23,24)17-12-6-3-7-13-17/h2-14H,1H3,(H,20,21,22)

InChI Key

NPIPMSWNTCCXSB-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC(=CC=C1)N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

CC1=NC(=CC=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of N-[(6-methyl-2-pyridinyl)iminomethyl]benzenesulfonamide involves several steps. One common method includes the reaction of 6-methyl-2-pyridinecarboxaldehyde with aniline to form an imine intermediate. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reactions are carried out at room temperature or slightly elevated temperatures.

Chemical Reactions Analysis

N-[(6-methyl-2-pyridinyl)iminomethyl]benzenesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(6-methyl-2-pyridinyl)iminomethyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(6-methyl-2-pyridinyl)iminomethyl]benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

N-[(6-methyl-2-pyridinyl)iminomethyl]benzenesulfonamide can be compared with similar compounds such as:

The uniqueness of N-[(6-methyl-2-pyridinyl)iminomethyl]benzenesulfonamide lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit unique biological activities.

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